molecular formula C8H10O4 B14520100 Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid CAS No. 62821-13-0

Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid

Cat. No.: B14520100
CAS No.: 62821-13-0
M. Wt: 170.16 g/mol
InChI Key: KYQWVRPVHOYDMJ-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane-2,2-dicarboxylic acid is a unique and intriguing compound within the realm of organic chemistry This compound features a bicyclic structure, which consists of two fused rings, making it a part of the bicyclo[211]hexane family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves a stepwise two-electron formal (3 + 2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of photochemical reactions and Lewis acid-catalyzed cycloadditions are favored due to their high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure and carboxylic acid groups make it a versatile reactant in organic synthesis.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions can produce alcohols .

Mechanism of Action

Properties

CAS No.

62821-13-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

bicyclo[2.1.1]hexane-2,2-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-6(10)8(7(11)12)3-4-1-5(8)2-4/h4-5H,1-3H2,(H,9,10)(H,11,12)

InChI Key

KYQWVRPVHOYDMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)(C(=O)O)C(=O)O

Origin of Product

United States

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